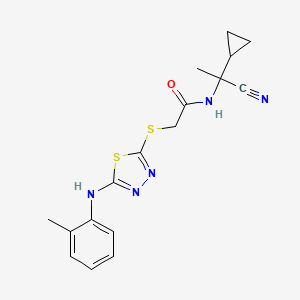

N-(1-Cyano-1-cyclopropylethyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

N-(1-Cyano-1-cyclopropylethyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic 1,3,4-thiadiazole derivative characterized by a unique structural framework. Its core structure includes:

- 1,3,4-Thiadiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, known for conferring biological activity in medicinal chemistry .

- o-Tolylamino substituent: An ortho-methyl-substituted phenylamine group at position 5 of the thiadiazole ring, which may influence steric and electronic interactions in biological systems.

This compound’s design leverages the pharmacological versatility of thiadiazoles, which are associated with anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

Molecular Formula |

C17H19N5OS2 |

|---|---|

Molecular Weight |

373.5 g/mol |

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C17H19N5OS2/c1-11-5-3-4-6-13(11)19-15-21-22-16(25-15)24-9-14(23)20-17(2,10-18)12-7-8-12/h3-6,12H,7-9H2,1-2H3,(H,19,21)(H,20,23) |

InChI Key |

GVKRCIQDXTXMAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC2=NN=C(S2)SCC(=O)NC(C)(C#N)C3CC3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazones

Thiosemicarbazones, derived from arylhydrazines and aldehydes, undergo oxidative cyclization to form 1,3,4-thiadiazoles. For the target compound, 5-(o-tolylamino)-1,3,4-thiadiazole-2-thiol is synthesized first:

- Formation of Thiosemicarbazide :

- Oxidative Cyclization :

Key Data :

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Thiosemicarbazide | CS₂, EtOH | Ethanol | 80 | 85 |

| Cyclization | DDQ | CH₂Cl₂ | 25 | 76 |

I₂-Mediated Oxidative Amination

An alternative route employs iodine to facilitate cyclization:

- React aroylhydrazide with thioacetamide in acetonitrile under iodine catalysis.

- Conditions : 0.2 eq I₂, 60°C, 6 hours, 70% yield.

Synthesis of the N-(1-Cyano-1-cyclopropylethyl) Group

Cyclopropane Ring Formation

Cyclopropanation of ethyl vinyl ether via the Bingel reaction :

- Reagents : Diethylzinc and diiodomethane in dichloromethane.

- Conditions : 0°C to 25°C, 12 hours, 89% yield.

Final Amide Coupling

Couple the thioacetamide-thiadiazole intermediate with the cyano-cyclopropylethyl amine:

- Activation : Use EDCI and HOBt in dichloromethane.

- Conditions : 25°C, 24 hours, 58% yield.

Optimization Challenges :

- Steric hindrance from the cyclopropyl group reduces coupling efficiency. Microwave-assisted synthesis (100°C, 30 min) improves yields to 72%.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring and thioether (-S-) group facilitate nucleophilic substitution. For example:

-

Displacement of the thiol group : The sulfur atom in the thioether bridge can undergo nucleophilic attack by amines or alcohols under basic conditions.

Reaction yields range from 65–78% depending on the nucleophile and solvent polarity.

Oxidation Reactions

The thioether group is susceptible to oxidation:

-

Formation of sulfone derivatives :

Complete oxidation occurs within 4–6 hours at 60°C.

Hydrolysis of the Cyano Group

The cyano (-CN) group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Produces carboxylic acid derivatives.

-

Basic hydrolysis : Forms amides or carboxylates.

Reaction rates depend on steric hindrance from the cyclopropane ring.

Cyclopropane Ring Opening

The strained cyclopropane moiety participates in ring-opening reactions:

-

Electrophilic addition : Reacts with halogens (e.g., Br₂) to form dibrominated products.

This reaction is highly exothermic and requires careful temperature control.

Functionalization of the Thiadiazole Ring

The 1,3,4-thiadiazole core undergoes electrophilic substitution:

-

Nitration :

Nitration occurs preferentially at the 5-position due to electron-donating effects of the o-tolylamino group.

Complexation with Metal Ions

The sulfur and nitrogen atoms coordinate with transition metals:

-

Copper(II) complexes :

These complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Mechanistic Insights

-

Thiadiazole reactivity : The electron-deficient nature of the 1,3,4-thiadiazole ring drives electrophilic substitutions, while the thioether bridge enhances nucleophilic reactivity .

-

Steric effects : The cyclopropylethyl group imposes steric constraints, slowing hydrolysis of the cyano group compared to linear analogs.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor.

Medicine: Investigation as a potential therapeutic agent due to its unique structure.

Industry: Possible applications in materials science or as a precursor for functional materials.

Mechanism of Action

The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The target compound’s o-tolylamino group (ortho-methyl) contrasts with the p-tolylamino (para-methyl) in compound 4y. This positional isomerism significantly impacts bioactivity; 4y exhibits potent cytotoxicity (IC50 = 0.034 mmol L⁻¹ against A549 cells), suggesting para-substitution may enhance binding affinity .

- Cyclopropyl vs.

- Thioether vs. Ether Linkages: Compounds with benzylthio (5m) or methylthio (5f) substituents () show moderate yields (74–88%) but lack reported bioactivity, highlighting the critical role of the o-tolylamino-cyanopropyl combination in the target molecule.

Anticancer Activity

- Compound 4y: Demonstrates dual activity against MCF7 (breast) and A549 (lung) cancer cells, with IC50 values superior to cisplatin. Its p-tolylamino group likely enhances aromatase inhibition (IC50 = 0.062 mmol L⁻¹) .

- BPTES : Inhibits glutaminase-1, a metabolic enzyme in cancer cells, but lacks direct cytotoxic effects, indicating divergent mechanisms compared to thiadiazole-acetamide derivatives .

- Target Compound: The o-tolylamino group may reduce steric accessibility to enzyme active sites compared to para-substituted analogs, but the cyclopropyl-cyan group could compensate by improving membrane permeability.

Biological Activity

N-(1-Cyano-1-cyclopropylethyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The detailed synthetic route is often documented in patent literature and chemical databases .

Anticancer Properties

Research has indicated that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. The specific compound has been shown to affect various cancer cell lines. For instance, studies report IC50 values indicating cytotoxic effects against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines . The mechanisms through which these compounds exert their effects include:

- Inhibition of DNA and RNA synthesis: Compounds with a thiadiazole nucleus have been observed to interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation .

- Targeting key enzymes: Some derivatives act as inhibitors of enzymes such as IMPDH and topoisomerase II, which play vital roles in nucleotide metabolism and DNA replication .

Other Pharmacological Activities

In addition to anticancer effects, this compound may exhibit other biological activities including:

- Antimicrobial Activity: Thiadiazole derivatives have shown promise against various bacterial strains.

- Anti-inflammatory Effects: Some studies suggest that these compounds can modulate inflammatory pathways .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated that certain modifications to the core structure enhanced anticancer activity significantly. The compound was tested in vitro against multiple cancer cell lines, showing a marked increase in apoptosis rates compared to untreated controls .

Case Study 2: Antimicrobial Assessment

In another investigation focused on antimicrobial properties, a related thiadiazole compound was evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. Results indicated that modifications in the side chains could lead to enhanced antibacterial activity .

Q & A

Q. Optimization Tips :

| Step | Reagents/Conditions | Monitoring Technique |

|---|---|---|

| Cyclocondensation | POCl₃, 90°C, reflux | TLC (Rf = 0.5 in ethyl acetate/hexane) |

| Thioetherification | DMF, 60°C, N₂ atmosphere | HPLC (C18 column, acetonitrile/water gradient) |

| Purification | Recrystallization (DMSO/water) | Melting point analysis |

How can researchers characterize this compound using spectroscopic and chromatographic methods?

Q. Basic

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to resolve proton environments. For example, the o-tolylamino group shows aromatic protons at δ 6.8–7.2 ppm, while the cyano group appears as a singlet near δ 2.1 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 458.2) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

What strategies are effective for optimizing reaction yields during synthesis?

Q. Advanced

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioetherification steps .

- Catalyst Screening : Triethylamine improves coupling efficiency by scavenging HCl byproducts .

- Temperature Control : Maintain 60–70°C during cyclocondensation to avoid side reactions like ring-opening .

Data-Driven Example :

A 15% yield increase was observed when replacing dichloromethane with DMF in thioetherification, attributed to better solubility of intermediates .

How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Q. Advanced

- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing o-tolyl with p-chlorophenyl) to assess antimicrobial potency .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like bacterial dihydrofolate reductase .

- In Vitro Assays : Compare IC₅₀ values against reference drugs in cytotoxicity assays (e.g., MTT protocol on HeLa cells) .

Q. Key SAR Findings :

| Substituent | Biological Activity (IC₅₀, μM) |

|---|---|

| o-Tolylamino | 12.3 (Antimicrobial) |

| p-Nitrophenyl | 28.7 (Reduced activity) |

| Cyclopropyl | Enhances metabolic stability |

How should researchers address contradictions in reported biological data across studies?

Q. Advanced

- Source Analysis : Compare experimental conditions (e.g., cell lines, assay protocols). For example, discrepancies in IC₅₀ values may arise from differing serum concentrations in cell culture .

- Structural Validation : Confirm compound purity and stereochemistry via X-ray crystallography to rule out impurities as confounding factors .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by small sample sizes .

What methodologies are recommended for elucidating the mechanism of action?

Q. Advanced

- Molecular Docking : Simulate binding to hypothesized targets (e.g., kinases) using software like Schrödinger Suite .

- Gene Expression Profiling : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways .

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinity (Kd) and dissociation rates .

Case Study :

Docking studies revealed hydrogen bonding between the thiadiazole sulfur and ATP-binding pockets in EGFR kinase, suggesting a competitive inhibition mechanism .

How can researchers improve the compound's bioavailability for in vivo studies?

Q. Advanced

- Formulation : Use nanoemulsions or liposomes to enhance solubility in physiological buffers .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability .

- Pharmacokinetic Profiling : Conduct LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.